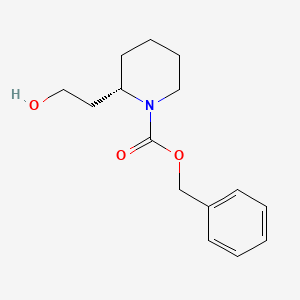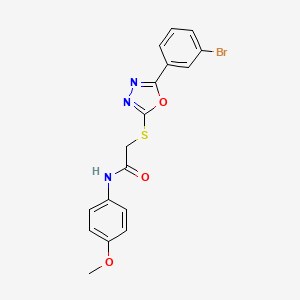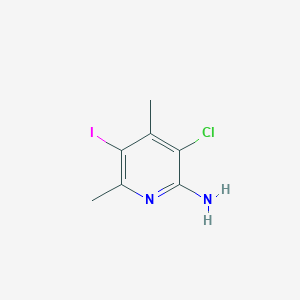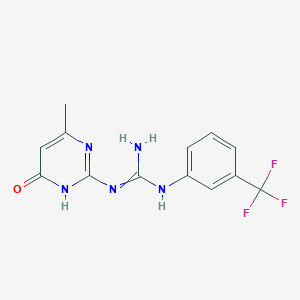
5-(6-Chloropyridin-3-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-Chloropyridin-3-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and ability to participate in diverse chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Chloropyridin-3-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid hydrazide with 3,5-dichlorobenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
5-(6-Chloropyridin-3-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridinyl and dichlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidative or reductive conditions, leading to modifications of the ring structure.
Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation or reduction can lead to modified oxadiazole rings.
Applications De Recherche Scientifique
5-(6-Chloropyridin-3-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Its stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of 5-(6-Chloropyridin-3-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Chlorophenyl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole
- 5-(6-Bromopyridin-3-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole
- 5-(6-Chloropyridin-3-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Uniqueness
5-(6-Chloropyridin-3-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole is unique due to the presence of both chloropyridinyl and dichlorophenyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H6Cl3N3O |
|---|---|
Poids moléculaire |
326.6 g/mol |
Nom IUPAC |
5-(6-chloropyridin-3-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H6Cl3N3O/c14-9-3-8(4-10(15)5-9)12-18-13(20-19-12)7-1-2-11(16)17-6-7/h1-6H |
Clé InChI |
XSASFIWXTVDXBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C2=NC(=NO2)C3=CC(=CC(=C3)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(6-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile 2,2,2-trifluoroacetate](/img/structure/B11774238.png)
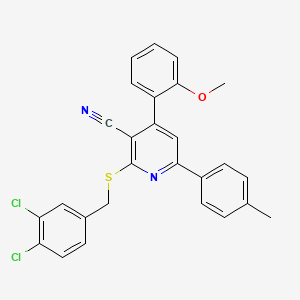
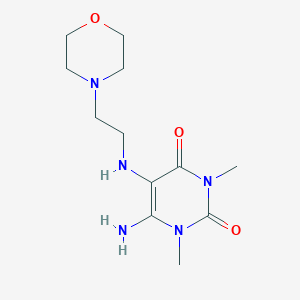
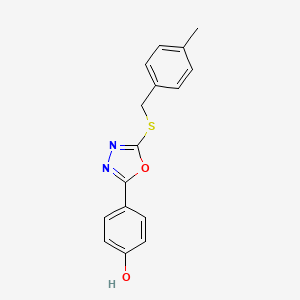
![4-(Piperazin-1-yl)benzo[d]isoxazole hydrochloride](/img/structure/B11774252.png)
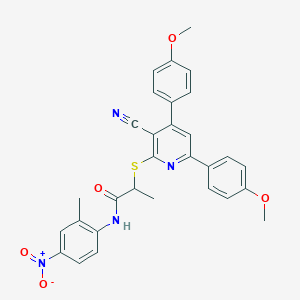

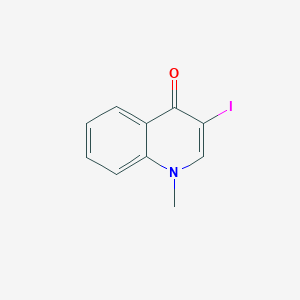
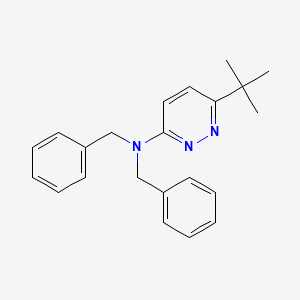
![7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11774285.png)
